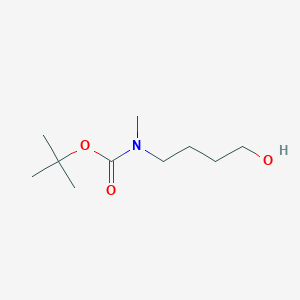
(2,5-Dichlorophenoxy)acetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2,5-Dichlorophenoxy)acetyl chloride” is a chemical compound with the CAS Number: 55502-51-7 . It has a molecular weight of 239.48 .
Molecular Structure Analysis
The molecular formula of “(2,5-Dichlorophenoxy)acetyl chloride” is C8H5Cl3O2 . The InChI code is 1S/C8H5Cl3O2/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-3H,4H2 .
Scientific Research Applications
Synthesis of Novel Compounds
Research has demonstrated the utility of chlorophenoxy derivatives in the synthesis of novel compounds with potential applications in various fields, including medicinal chemistry and materials science. For example, the synthesis of 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione from a related chlorophenoxy compound illustrates the role these chemicals can play in developing new chemical entities with potential biological activity (Xue et al., 2008).
Environmental Remediation
Chlorophenoxy compounds, including derivatives of (2,5-Dichlorophenoxy)acetyl chloride, have been investigated for their environmental impact and potential for remediation. Studies on the adsorption of 2,4-dichlorophenoxy acetic acid using activated carbon derived from orange pulp highlight the application of these compounds in water treatment and pollution control (Angın & Güneş, 2020). Additionally, the photodegradation of chlorinated compounds, including chlorophenoxy derivatives, has been explored, shedding light on the pathways and mechanisms of environmental degradation of these persistent pollutants (Suegara et al., 2005).
Reaction Mechanisms and Characterization
The study of reaction mechanisms involving chlorophenoxy compounds is crucial for understanding their chemical behavior and potential applications. Research on the oxidation of chlorophenols catalyzed by enzymes and the characterization of reaction intermediates provides valuable insights into the chemical properties and reactivity of these compounds (Laurenti et al., 2003). These studies not only contribute to the fundamental understanding of chlorophenoxy chemistry but also pave the way for the development of novel applications and technologies based on these compounds.
properties
IUPAC Name |
2-(2,5-dichlorophenoxy)acetyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O2/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJGJWREUUKZMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC(=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566512 |
Source


|
| Record name | (2,5-Dichlorophenoxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dichlorophenoxy)acetyl chloride | |
CAS RN |
55502-51-7 |
Source


|
| Record name | (2,5-Dichlorophenoxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1316227.png)



